1-(1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine dihydrochloride
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Overview
Description
1-(1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine dihydrochloride is a chemical compound that belongs to the benzotriazole family Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine dihydrochloride typically involves the following steps:
Formation of 1-methyl-1H-1,2,3-benzotriazole: This can be achieved by reacting o-phenylenediamine with sodium nitrite and acetic acid under controlled conditions.
Introduction of the methanamine group: The 1-methyl-1H-1,2,3-benzotriazole is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide .
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzotriazole derivatives .
Scientific Research Applications
1-(1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Corrosion Inhibition: The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but lacks the methanamine group.
1-Methyl-1H-benzotriazole: Similar structure but without the methanamine group.
1-(1H-Benzotriazol-1-yl)acetonitrile: Contains a nitrile group instead of a methanamine group.
Uniqueness
1-(1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine dihydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C8H12Cl2N4 |
---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
(3-methylbenzotriazol-5-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c1-12-8-4-6(5-9)2-3-7(8)10-11-12;;/h2-4H,5,9H2,1H3;2*1H |
InChI Key |
RWZIFTBZQKDRCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CN)N=N1.Cl.Cl |
Origin of Product |
United States |
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